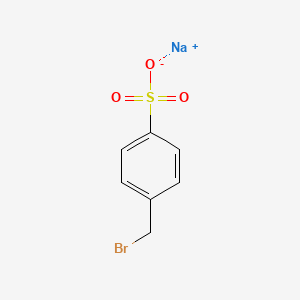
5-(2-Methylphenyl)nicotinic acid
Übersicht
Beschreibung
5-(2-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The compound is also known as 2-Methylpicolinic acid.
Molecular Structure Analysis
The InChI code for 5-(2-Methylphenyl)nicotinic acid is 1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) . This indicates the presence of a methylphenyl group attached to the 5th carbon of the nicotinic acid molecule.Physical And Chemical Properties Analysis
5-(2-Methylphenyl)nicotinic acid has a molecular weight of 213.24 . Its IUPAC name is 5-(2-methylphenyl)nicotinic acid .Wissenschaftliche Forschungsanwendungen
Pharmacology
5-(2-Methylphenyl)nicotinic acid: has shown promise in the field of pharmacology, particularly in the development of novel therapeutic agents. Derivatives of nicotinic acid have been synthesized and evaluated for their efficacy in treating various diseases, including inflammatory conditions and pain management . These derivatives have also been explored for their potential against Alzheimer’s disease, showcasing the versatility of this compound in drug design and development.
Material Science
In material science, 5-(2-Methylphenyl)nicotinic acid is utilized for its chemical properties to synthesize new materials. Its molecular structure allows for the creation of complex compounds with specific characteristics, which can be applied in the development of advanced materials with unique physical and chemical properties .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, serving as a building block for various organic reactions. It is involved in the synthesis of heterocyclic compounds, which are essential in the production of pharmaceuticals and agrochemicals. The benzylic position of the molecule is particularly reactive, making it a valuable component in synthetic chemistry .
Analytical Chemistry
5-(2-Methylphenyl)nicotinic acid: is significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic analysis and spectrometry. Its well-defined structure and properties make it suitable for use in the calibration of analytical instruments and the validation of analytical methods .
Life Sciences Research
In life sciences research, 5-(2-Methylphenyl)nicotinic acid is a key subject of study due to its biological activity. Research has focused on its role in biological systems and its potential therapeutic applications. It is used as a starting compound in the synthesis of biologically active molecules that could lead to new treatments for bacterial infections and other diseases .
Industrial Applications
Industrially, nicotinic acid and its derivatives are produced for various applications, including as additives in animal feed and pharmaceuticals. The production methods and applications of nicotinic acid highlight the industrial relevance of 5-(2-Methylphenyl)nicotinic acid . It underscores the importance of developing eco-friendly production methods to meet the needs of green chemistry and reduce environmental impact .
Wirkmechanismus
Target of Action
It is structurally similar to nicotinic acid (also known as niacin), which is known to target a variety of receptors and enzymes in the body . These targets play crucial roles in metabolic processes, including lipid metabolism and redox reactions .
Mode of Action
Nicotinic acid acts as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes participate in vital redox reactions as electron donors or acceptors .
Biochemical Pathways
It is metabolized into nicotinamide, nicotinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . These metabolites participate in various biochemical pathways, influencing cellular metabolism and energy production .
Pharmacokinetics
Nicotinic acid is rapidly absorbed and metabolized, with a half-life of about 20 to 45 minutes
Result of Action
Nicotinic acid, a structurally similar compound, has been shown to influence cellular metabolism, redox balance, and energy production
Action Environment
Research on nicotinic acid suggests that its availability can impact redox cofactor metabolism during alcoholic fermentation . This suggests that the availability of 5-(2-Methylphenyl)nicotinic acid in the environment could potentially influence its action and efficacy.
Eigenschaften
IUPAC Name |
5-(2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKSAQEXFTVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602481 | |
| Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)nicotinic acid | |
CAS RN |
887973-51-5 | |
| Record name | 5-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















